molecular formula C10H8BrNS B13551022 4-(Bromomethyl)-3-phenyl-1,2-thiazole

4-(Bromomethyl)-3-phenyl-1,2-thiazole

Cat. No.: B13551022
M. Wt: 254.15 g/mol
InChI Key: YXHZIVKQQLRSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-3-phenyl-1,2-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a bromomethyl group attached to the fourth position and a phenyl group attached to the third position of the thiazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-phenyl-1,2-thiazole typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator. The reaction is carried out in a suitable solvent such as acetone or dichloromethane under controlled temperature and illumination conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor under constant temperature and illumination. This method ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-phenyl-1,2-thiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution: Formation of various substituted thiazoles depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazoles.

Scientific Research Applications

4-(Bromomethyl)-3-phenyl-1,2-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-phenyl-1,2-thiazole involves its interaction with specific molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring may also interact with biological receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromomethyl-2-phenylthiazole: Similar structure but with the bromomethyl group at a different position.

    3-Phenyl-1,2-thiazole: Lacks the bromomethyl group.

    4-(Chloromethyl)-3-phenyl-1,2-thiazole: Contains a chloromethyl group instead of a bromomethyl group.

Uniqueness

4-(Bromomethyl)-3-phenyl-1,2-thiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H8BrNS

Molecular Weight

254.15 g/mol

IUPAC Name

4-(bromomethyl)-3-phenyl-1,2-thiazole

InChI

InChI=1S/C10H8BrNS/c11-6-9-7-13-12-10(9)8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

YXHZIVKQQLRSBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSC=C2CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.